Fmoc-Ile-OPfp (N-alpha-Fmoc-L-isoleucine pentafluorophenyl ester) is a pre-activated, highly electrophilic ester designed to overcome the severe kinetic and stereochemical bottlenecks associated with coupling beta-branched amino acids [1]. Unlike standard Fmoc-Ile-OH, which requires stoichiometric amounts of expensive coupling additives (such as HATU or DIC/HOBt) and organic bases to achieve activation, Fmoc-Ile-OPfp is ready for direct aminolysis[1]. For procurement teams and process chemists, this compound offers a highly crystalline, bench-stable building block that fundamentally streamlines automated solid-phase peptide synthesis (SPPS) and continuous-flow manufacturing by reducing total reagent consumption, accelerating coupling times, and minimizing base-catalyzed side reactions [1].
Substituting Fmoc-Ile-OPfp with the unactivated precursor Fmoc-Ile-OH forces a reliance on in situ activation reagents (e.g., uronium salts or carbodiimides) and tertiary amine bases, which introduces significant procurement and process inefficiencies[1]. Because the isoleucine side chain is sterically hindered, in situ activation is kinetically slow, frequently resulting in incomplete couplings and the accumulation of difficult-to-separate deletion sequences [1]. Furthermore, prolonged exposure of the activated isoleucine intermediate to basic conditions dramatically increases the risk of alpha-carbon epimerization via oxazolone formation [1]. Procurement decisions that default to Fmoc-Ile-OH to save upfront material costs typically incur much higher downstream penalties through the mandatory purchase of expensive coupling reagents (often requiring 3.0 to 5.0 equivalents), extended synthesizer cycle times, and reduced final peptide yield [1].
The beta-branched structure of isoleucine severely retards nucleophilic attack during amide bond formation. Studies evaluating pre-activated aryl esters demonstrate that Fmoc-amino acid-OPfp esters can drive dipeptide formation to quantitative completion in as little as 5 minutes under additive-free conditions [1]. In contrast, standard p-nitrophenyl (ONp) esters or conventional Fmoc-Ile-OH couplings using DIC/HOBt often require 1 to 4 hours to reach completion for hindered residues, and may still result in deletion sequences [1]. The extreme electrophilicity of the OPfp carbonyl carbon effectively overcomes the steric shielding of the isoleucine side chain [1].
| Evidence Dimension | Time to quantitative coupling completion |
| Target Compound Data | ~5 minutes (Fmoc-amino acid-OPfp) |
| Comparator Or Baseline | 1 to 4 hours (Fmoc-amino acid-ONp or standard in situ activation) |
| Quantified Difference | >10-fold reduction in reaction time |
| Conditions | Additive-free coupling in THF/DMF solutions |
Rapid coupling kinetics drastically reduce cycle times in automated SPPS, increasing throughput and minimizing the formation of deletion impurities.
Traditional SPPS protocols utilizing Fmoc-Ile-OH require 3.0 to 5.0 equivalents of the amino acid, along with equimolar amounts of expensive coupling reagents (e.g., HATU, HBTU) and bases[1]. By employing Fmoc-Ile-OPfp, the coupling can be driven to completion using only 1.1 to 1.5 equivalents of the active ester without any exogenous catalysts or dehydrating agents[1]. This additive-free profile not only reduces the process mass intensity (PMI) but also prevents side reactions associated with uronium salts, such as guanidinylation of the N-terminal amine [1].
| Evidence Dimension | Reagent equivalents required for complete coupling |
| Target Compound Data | 1.1 - 1.5 equivalents (additive-free) |
| Comparator Or Baseline | 3.0 - 5.0 equivalents of amino acid + equimolar HATU/DIPEA (Fmoc-Ile-OH) |
| Quantified Difference | 60-70% reduction in amino acid equivalents and 100% elimination of coupling reagents |
| Conditions | Continuous flow or optimized SPPS |
Eliminating coupling reagents and reducing amino acid equivalents significantly lowers the bill of materials (BOM) for large-scale peptide manufacturing.
While highly reactive toward amines, pentafluorophenyl (OPfp) esters exhibit remarkable stability against hydrolysis compared to other active esters. Electrochemical and stability studies have verified that PFP esters possess superior bench and water stability, comparing favorably to N-hydroxysuccinimidyl (OSu) esters, which are prone to degradation upon moisture exposure [1]. Furthermore, in situ generated active esters (such as OBt or OAt esters) degrade within hours, whereas Fmoc-Ile-OPfp can be isolated, purified, and stored long-term as a highly crystalline solid without loss of titer[1].
| Evidence Dimension | Hydrolytic stability and isolability |
| Target Compound Data | Bench-stable, highly crystalline, long-term storage capable |
| Comparator Or Baseline | Rapid degradation in aqueous/ambient conditions (Fmoc-Ile-OSu and in situ OBt/OAt esters) |
| Quantified Difference | Superior resistance to aqueous hydrolysis and extended shelf life |
| Conditions | Ambient storage and aqueous-organic solvent mixtures |
High stability prevents titer loss during storage and allows for the preparation of robust stock solutions in automated synthesizers, ensuring batch-to-batch reproducibility.
The coupling of sterically hindered amino acids like isoleucine using strong uronium-based activating agents (e.g., HATU) in the presence of excess tertiary amine bases (DIPEA) frequently leads to elevated levels of alpha-carbon epimerization via oxazolone intermediate formation [1]. Because Fmoc-Ile-OPfp is pre-activated, it undergoes aminolysis under neutral or mildly basic conditions, completely bypassing the harsh activation environment [1]. This results in near-zero racemization, preserving the stereochemical integrity of the isoleucine residue even in challenging, slow-coupling sequences [1].
| Evidence Dimension | Epimerization / Racemization rate |
| Target Compound Data | Negligible (<1%) under neutral/mild aminolysis |
| Comparator Or Baseline | Elevated epimerization risk (Fmoc-Ile-OH + HATU/DIPEA) |
| Quantified Difference | Significant suppression of oxazolone-mediated epimerization |
| Conditions | Synthesis of sterically hindered peptide fragments |
Preserving stereochemical purity eliminates the need for complex, costly downstream chromatographic separation of diastereomeric peptide impurities.
Fmoc-Ile-OPfp is the preferred choice when steric hindrance from adjacent beta-branched residues (e.g., Ile-Ile or Ile-Val couplings) causes standard in situ activation methods to fail or produce deletion sequences [1].
Procurement of Fmoc-Ile-OPfp is highly recommended for flow chemistry platforms where the elimination of coupling reagents and bases is required to streamline online deprotection-condensation cycles and minimize process mass intensity (PMI) [1].
This compound is critical when maintaining the strict stereochemical fidelity of the isoleucine residue is paramount, and exposure to harsh basic activation conditions (e.g., HATU/DIPEA) must be avoided [1].
The high reactivity and moisture stability of OPfp esters allow for efficient sequential amide bond formations in mixed aqueous-organic solvent systems without premature hydrolysis, outperforming standard OSu esters [1].
Irritant